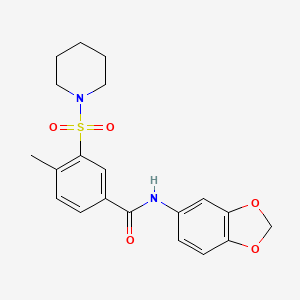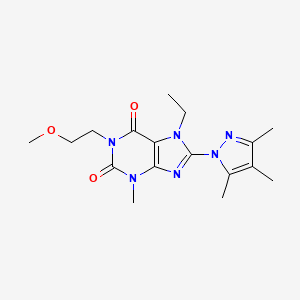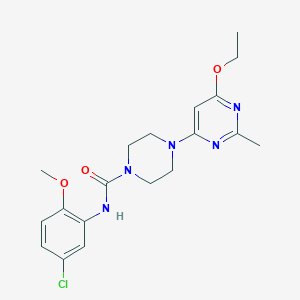
N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide, also known as BDP-9066, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide exerts its effects through the inhibition of protein aggregation and the induction of apoptosis in cancer cells. It has been shown to bind to the amyloid-beta and alpha-synuclein proteins, preventing their aggregation and reducing their toxicity. N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has also been shown to induce the activation of caspases, leading to the apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, as well as induce apoptosis in cancer cells. In vivo studies have shown that N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide can improve cognitive function in animal models of Alzheimer's disease and reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide is its ability to inhibit protein aggregation, which makes it a useful tool for studying the pathogenesis of neurodegenerative diseases. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for the development of anticancer therapies. However, one limitation of N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide is its limited solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide. One area of research could focus on developing more soluble derivatives of N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide to improve its utility in experimental settings. Additionally, further studies could investigate the potential therapeutic applications of N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide in other areas, such as cardiovascular disease and infectious diseases. Finally, more research could be conducted to elucidate the mechanism of action of N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide and its potential interactions with other proteins and molecules.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3,4-methylenedioxyaniline and piperidine-1-sulfonyl chloride. The final product is obtained through purification by column chromatography and recrystallization.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been investigated for its potential therapeutic applications in several areas of scientific research. It has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has also been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-5-6-15(11-19(14)28(24,25)22-9-3-2-4-10-22)20(23)21-16-7-8-17-18(12-16)27-13-26-17/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLVFKXPNBWNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2632179.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2632180.png)

![8-fluoro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2632184.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2632186.png)
![N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B2632187.png)


![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2632196.png)

![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2632198.png)

